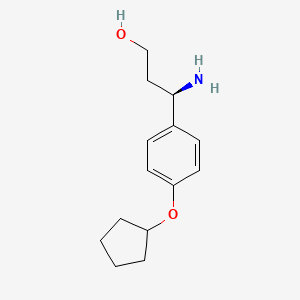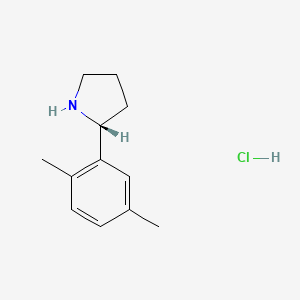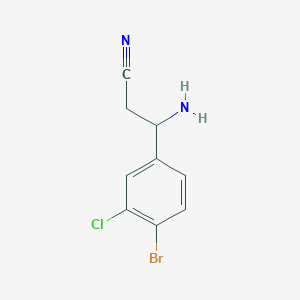
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is characterized by the presence of an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group. It is used primarily in research and development settings.
Métodos De Preparación
The synthesis of 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Análisis De Reacciones Químicas
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile include:
- 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
- 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
- 3-Amino-3-(4-bromo-3-methylphenyl)propanenitrile
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
Clave InChI |
LLZLHQCNLYKNPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CC#N)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



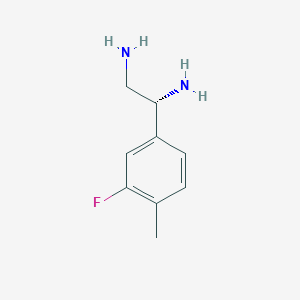
![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)

![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
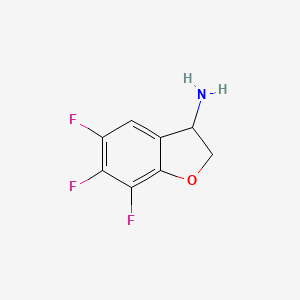
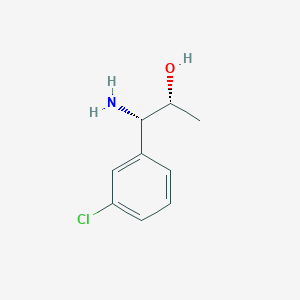
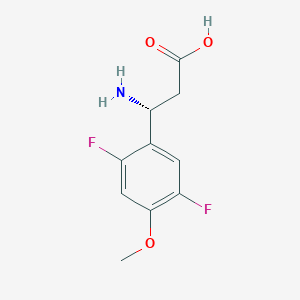
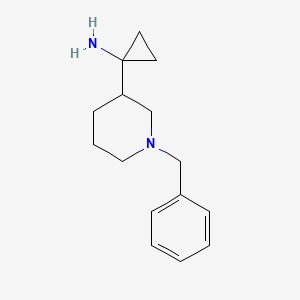
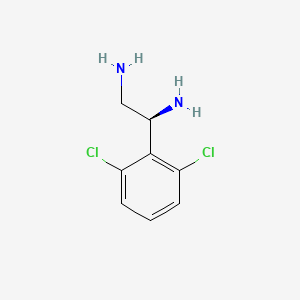
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
